molecular formula C11H10N2O3 B1223417 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 890591-64-7

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1223417
CAS RN: 890591-64-7
M. Wt: 218.21 g/mol
InChI Key: IEQRHIQFNLEJMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, where the positioning of substituents is critical for obtaining the desired compound. For instance, the synthesis of related compounds involves reactions between hydrazines and diketones or the condensation of acyl hydrazides with various aldehydes under specific conditions to yield pyrazole carboxylic acids and esters (Kumarasinghe, Hruby, & Nichol, 2009). Such methods highlight the versatility and regiospecificity of synthetic approaches in pyrazole chemistry.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid," is characterized by X-ray diffraction techniques, revealing significant insights into their crystalline structure and conformation. The crystal structure studies often reveal the presence of hydrogen bonding, which contributes to the stability and packing of the molecules in the crystal lattice (Kumara et al., 2017). These structural insights are crucial for understanding the compound's chemical reactivity and interactions.

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including compounds like 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, are pivotal in the synthesis of biologically active compounds. These derivatives exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The versatility in synthetic applicability and biological activity underscores the significance of pyrazole carboxylic acid derivatives in medicinal chemistry. This review provides a comprehensive synthesis overview of these derivatives and their biological applications, serving as a guide for scientists in the field (Cetin, 2020).

Knoevenagel Condensation in Anticancer Agent Development

The Knoevenagel condensation reaction plays a critical role in generating α, β-unsaturated ketones/carboxylic acids and has been a driving force in many multicomponent reactions for developing biologically fascinating molecules. This reaction, adapted to various pharmacophoric aldehydes and active methylenes, including pyrazole, has led to the creation of a library of chemical compounds with remarkable anticancer activity. This review emphasizes the efficiency of the Knoevenagel condensation explored over the past six years, primarily focusing on cancer. It highlights the significance of functionalities involved and their potential in drug discovery, further developments in this area can significantly contribute to medicinal chemistry and cancer therapy (Tokala, Bora, & Shankaraiah, 2022).

Synthesis of Pyrazole Heterocycles

Pyrazole moiety, including the structure of this compound, is crucial in many biologically active compounds, making it an interesting template for both combinatorial and medicinal chemistry. These derivatives are extensively used as synthons in organic synthesis and are known for their widespread biological activities like anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. This review discusses the synthesis methods of pyrazole appended heterocyclic skeletons and their biological activities, providing strategies to annelate different heterocyclic nuclei with bioactive pyrazoles. This information is valuable for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biochemical Analysis

Biochemical Properties

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and other metabolic pathways . The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative damage or disrupting metabolic processes . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, it can influence the activity of enzymes involved in the catabolism of amino acids and other metabolites . Additionally, it can affect metabolic flux by altering the levels of key metabolites, leading to changes in overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . Additionally, its localization within cells can influence its activity, as it may interact with different biomolecules in various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity . Additionally, its localization can affect its interactions with other biomolecules, thereby modulating its biological effects.

properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQRHIQFNLEJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362770
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890591-64-7, 1147417-27-3
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
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